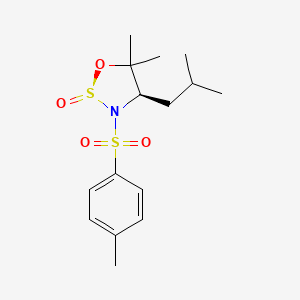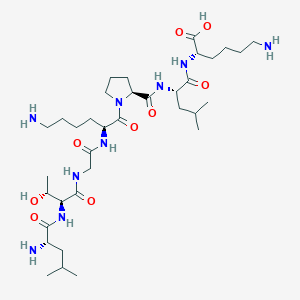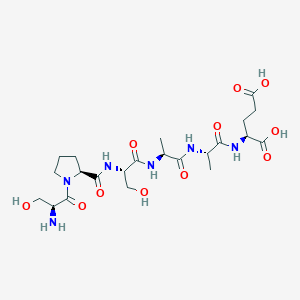![molecular formula C22H20O3 B14203455 3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid CAS No. 833485-18-0](/img/structure/B14203455.png)
3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is a chemical compound known for its significant role in various scientific research fields. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is particularly noted for its applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid typically involves the reaction of 2-bromobiphenyl with 3-hydroxybenzyl alcohol under basic conditions to form the intermediate 3-[([1,1’-Biphenyl]-2-yl)methoxy]benzyl alcohol. This intermediate is then subjected to oxidation to yield the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of 3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it can act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-((4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methoxy)phenyl)propanoic acid: Known for its selective agonist activity towards certain receptors.
3-(3-Bromophenyl)propanoic acid: Used in the synthesis of phthalocyanines and other complex molecules.
Uniqueness
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is unique due to its specific structural features that allow it to interact with a wide range of molecular targets.
Eigenschaften
CAS-Nummer |
833485-18-0 |
|---|---|
Molekularformel |
C22H20O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-[3-[(2-phenylphenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C22H20O3/c23-22(24)14-13-17-7-6-11-20(15-17)25-16-19-10-4-5-12-21(19)18-8-2-1-3-9-18/h1-12,15H,13-14,16H2,(H,23,24) |
InChI-Schlüssel |
MCOFCOPNQYMDMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=CC(=C3)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)

![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)


![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)

![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)

![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
